3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with 3,4-dimethoxy groups and a tosylpyrrolidine moiety
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to exhibit selectivity towards various biological targets .
Mode of Action
The presence of the pyrrolidine ring and the benzamide moiety suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds containing the pyrrolidine ring and benzamide moiety have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and benzamide moiety suggests that it may have favorable pharmacokinetic properties, as these structural features are commonly found in many approved drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tosylpyrrolidine intermediate, followed by its coupling with 3,4-dimethoxybenzoyl chloride. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the coupling reaction. The final product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the tosylpyrrolidine moiety, resulting in different chemical and biological properties.
N-((1-tosylpyrrolidin-2-yl)methyl)benzamide:
3,4-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the tosylpyrrolidine moiety, leading to different interactions with biological targets.
Uniqueness
3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the 3,4-dimethoxy groups and the tosylpyrrolidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-6-9-18(10-7-15)29(25,26)23-12-4-5-17(23)14-22-21(24)16-8-11-19(27-2)20(13-16)28-3/h6-11,13,17H,4-5,12,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYPWNRVZFGXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.